9H-Fluoren-9-ol
9H-Fluoren-9-ol
Fluoren-9-ol is a member of the class of hydroxyfluorenes that is 9H-fluorene substituted by a hydroxy group at position 9 (the non-aromatic carbon). It has a role as an animal metabolite. It is a member of hydroxyfluorenes and a secondary alcohol.
9H-Fluoren-9-ol is a natural product found in Pinellia ternata and Alepocephalus rostratus with data available.
This compound belongs to the family of Fluorenes. These are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene.
9H-Fluoren-9-ol is a natural product found in Pinellia ternata and Alepocephalus rostratus with data available.
This compound belongs to the family of Fluorenes. These are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene.
Brand Name:
Vulcanchem
CAS No.:
1689-64-1
VCID:
VC20862031
InChI:
InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H
SMILES:
C1=CC=C2C(=C1)C(C3=CC=CC=C32)O
Molecular Formula:
C13H10O
Molecular Weight:
182.22 g/mol
9H-Fluoren-9-ol
CAS No.: 1689-64-1
Cat. No.: VC20862031
Molecular Formula: C13H10O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluoren-9-ol is a member of the class of hydroxyfluorenes that is 9H-fluorene substituted by a hydroxy group at position 9 (the non-aromatic carbon). It has a role as an animal metabolite. It is a member of hydroxyfluorenes and a secondary alcohol. 9H-Fluoren-9-ol is a natural product found in Pinellia ternata and Alepocephalus rostratus with data available. This compound belongs to the family of Fluorenes. These are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene. |
|---|---|
| CAS No. | 1689-64-1 |
| Molecular Formula | C13H10O |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 9H-fluoren-9-ol |
| Standard InChI | InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H |
| Standard InChI Key | AFMVESZOYKHDBJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)O |
| Appearance | Assay:≥98%A crystalline solid |
| Melting Point | 153.5 °C |
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